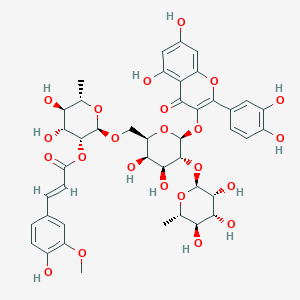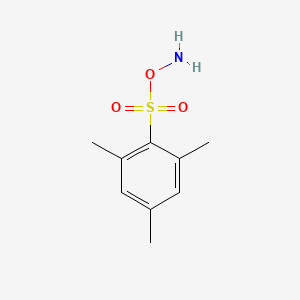
Pyrenocine E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrenocine E is a natural product found in Penicillium waksmanii with data available.
Aplicaciones Científicas De Investigación
Antibiotic Activity
Pyrenocine A, closely related to Pyrenocine E, exhibits general antibiotic activity against plants, fungi, and bacteria. It shows inhibition in the growth of several plant pathogens and bacteria, acting primarily as a biostatic agent (Sparace, Reeleder, & Khanizadeh, 1987).
Cancer Cell Research
Pyrenocine A demonstrates cytotoxicity against cancer cells and causes arrest in the M phase with monopolar spindle formation in HeLa cells. It's suggested that Pyrenocine A induces this effect through a mechanism different from known spindle poisons, indicating a novel anticancer mechanism (Myobatake et al., 2019).
Anti-Inflammatory Activity
Pyrenocine A, produced by the marine-derived fungus Penicillium paxilli, has been identified to possess anti-inflammatory properties. It is effective in suppressing the activation of macrophages and inhibiting the production of inflammatory cytokines and other inflammatory mediators (Toledo et al., 2014).
Antigen Presentation Mechanism
Pyrenocine B, another compound related to Pyrenocine E, has been identified to inhibit the presentation of endogenous MHC class II-restricted antigens. It targets EpsinR, which mediates endosomal trafficking, suggesting a role in antigen presentation and immune response modulation (Shishido et al., 2014).
Cytotoxic and Antifungal Activities
Pyrenocines, including Pyrenocine E, have shown cytotoxic activities against cancer cell lines and antifungal properties. They are derived from various fungal species and exhibit a range of bioactivities, highlighting their potential as sources of new therapeutic agents (Yang et al., 2014).
Propiedades
Nombre del producto |
Pyrenocine E |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
4-methoxy-5-(3-methoxybutanoyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C12H16O5/c1-7(15-3)5-9(13)12-8(2)17-11(14)6-10(12)16-4/h6-7H,5H2,1-4H3 |
Clave InChI |
VYMFDNISAJNCNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
SMILES canónico |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
Sinónimos |
pyrenocine E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



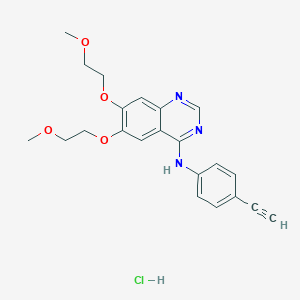
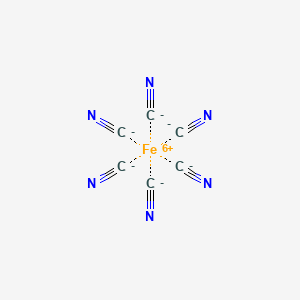
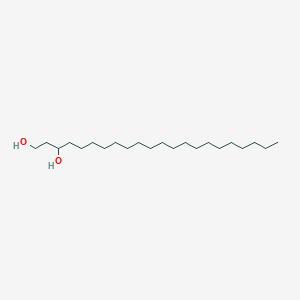
![Benzo[g]pteridine](/img/structure/B1247554.png)
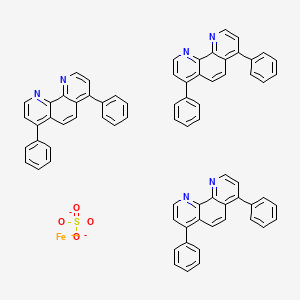

![(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1247558.png)
![Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)](/img/structure/B1247559.png)
![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)

![[6-O-(2-aminoethylphosphono)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1247567.png)
